molecular formula C12H18N2O3 B11950725 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate CAS No. 86817-90-5

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate

Cat. No.: B11950725
CAS No.: 86817-90-5
M. Wt: 238.28 g/mol
InChI Key: BCRUKIRKEVXOOW-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.289 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and a methoxyphenyl carbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate typically involves the reaction of 2-methoxyphenyl isocyanate with 2-(dimethylamino)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl carbamate group may also contribute to its overall biological effects by interacting with different molecular targets .

Comparison with Similar Compounds

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

Properties

CAS No.

86817-90-5

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-(2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H18N2O3/c1-14(2)8-9-17-12(15)13-10-6-4-5-7-11(10)16-3/h4-7H,8-9H2,1-3H3,(H,13,15)

InChI Key

BCRUKIRKEVXOOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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